Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]-
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Overview
Description
Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- is an organic compound belonging to the amide family. This compound is characterized by the presence of a propanamide backbone with two 2-[[(4-chlorophenyl)methyl]thio]ethyl groups attached to the nitrogen atom. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-[[(4-chlorophenyl)methyl]thio]ethylamine.
Amidation Reaction: The 2-[[(4-chlorophenyl)methyl]thio]ethylamine is then reacted with propanoic acid or its derivatives under specific conditions to form the desired propanamide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale amidation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simpler amide with a propanoic acid backbone.
N,N-Diethylpropanamide: A derivative with diethyl groups attached to the nitrogen atom.
N,N-Dimethylpropanamide: Another derivative with dimethyl groups attached to the nitrogen atom.
Uniqueness
Propanamide, N,N-bis[2-[[(4-chlorophenyl)methyl]thio]ethyl]- is unique due to the presence of the 2-[[(4-chlorophenyl)methyl]thio]ethyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and biological activity, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
61455-00-3 |
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Molecular Formula |
C21H25Cl2NOS2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N,N-bis[2-[(4-chlorophenyl)methylsulfanyl]ethyl]propanamide |
InChI |
InChI=1S/C21H25Cl2NOS2/c1-2-21(25)24(11-13-26-15-17-3-7-19(22)8-4-17)12-14-27-16-18-5-9-20(23)10-6-18/h3-10H,2,11-16H2,1H3 |
InChI Key |
MKHFGAVEBGMJIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCSCC1=CC=C(C=C1)Cl)CCSCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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